molecular formula C20H20FN3O2 B5116968 1-(4-fluorophenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione

1-(4-fluorophenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione

Cat. No. B5116968
M. Wt: 353.4 g/mol
InChI Key: ZMZUAPWBEGMCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione (also known as FPPP) is a chemical compound that belongs to the class of pyrrolidinediones. FPPP has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of FPPP is not fully understood. However, it is believed that FPPP acts as a modulator of the GABAergic system, which is responsible for regulating the activity of the neurotransmitter gamma-aminobutyric acid (GABA). FPPP has been shown to increase the release of GABA and enhance the activity of GABA receptors, which may contribute to its anticonvulsant, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects
FPPP has been shown to have significant effects on the central nervous system. FPPP has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. FPPP has also been shown to reduce pain and anxiety in animal models of these conditions. In addition, FPPP has been shown to have sedative effects, which may contribute to its anxiolytic properties.

Advantages and Limitations for Lab Experiments

FPPP has several advantages for lab experiments. FPPP is relatively easy to synthesize, and its effects on the central nervous system can be easily measured using a variety of behavioral and biochemical assays. However, FPPP has several limitations for lab experiments. FPPP has a relatively short half-life, which may limit its usefulness in long-term studies. In addition, FPPP has been shown to have significant side effects, including sedation and respiratory depression, which may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on FPPP. One area of research is the development of new analogs of FPPP that have improved pharmacological properties and reduced side effects. Another area of research is the investigation of the potential therapeutic applications of FPPP in the treatment of psychiatric disorders. Finally, further research is needed to fully understand the mechanism of action of FPPP and its effects on the central nervous system.

Synthesis Methods

The synthesis of FPPP can be achieved by using a variety of methods, including the reaction of 4-fluorophenylacetic acid with 4-phenylpiperazine in the presence of acetic anhydride and pyridine. Another method involves the reaction of piperazine with 4-fluorophenylmalonic acid in the presence of triethylamine and acetic anhydride. The yield of FPPP using these methods ranges from 50-70%.

Scientific Research Applications

FPPP has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. FPPP has been shown to exhibit significant anticonvulsant, analgesic, and anxiolytic properties. FPPP has also been investigated for its potential use in the treatment of depression, schizophrenia, and other psychiatric disorders.

properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c21-15-6-8-17(9-7-15)24-19(25)14-18(20(24)26)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,18H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZUAPWBEGMCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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